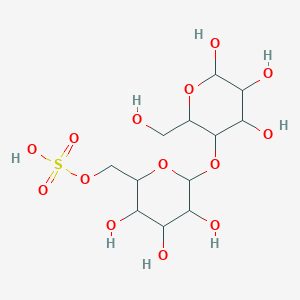

Lactose 6'-sulfate

Description

BenchChem offers high-quality Lactose 6'-sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lactose 6'-sulfate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H22O14S |

|---|---|

Molecular Weight |

422.36 g/mol |

IUPAC Name |

[3,4,5-trihydroxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methyl hydrogen sulfate |

InChI |

InChI=1S/C12H22O14S/c13-1-3-10(7(16)8(17)11(19)24-3)26-12-9(18)6(15)5(14)4(25-12)2-23-27(20,21)22/h3-19H,1-2H2,(H,20,21,22) |

InChI Key |

NEVLAHFUHIDOLO-UHFFFAOYSA-N |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)OC2C(C(C(C(O2)COS(=O)(=O)O)O)O)O)O |

Origin of Product |

United States |

An In-depth Technical Guide to Lactose 6'-Sulfate: From Discovery to Natural Significance

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of lactose 6'-sulfate, a sulfated disaccharide of growing interest in the scientific community. We will delve into its initial discovery, methods of synthesis, natural occurrence, and the analytical techniques pivotal for its study. This document is intended to be a valuable resource for researchers exploring the roles of sulfated carbohydrates in biological systems and for professionals in drug development investigating novel therapeutic avenues.

Introduction: The Significance of Sulfation in Carbohydrate Chemistry

Sulfation, the addition of a sulfo group (–SO3H) to a molecule, is a critical post-translational modification that dramatically alters the physicochemical properties and biological functions of carbohydrates. In the context of lactose, a disaccharide composed of galactose and glucose, sulfation at the 6'-position of the galactose residue yields lactose 6'-sulfate. This modification transforms a simple milk sugar into a molecule with the potential for specific biological recognition and activity.

The introduction of the negatively charged sulfate group imparts a distinct conformational and electrostatic signature to the lactose molecule. This can influence its interactions with proteins, such as lectins and enzymes, and modulate its participation in cellular signaling pathways. Understanding the discovery and natural prevalence of lactose 6'-sulfate is therefore crucial for elucidating its physiological roles and harnessing its potential in biomedical applications.

The Discovery and Synthesis of Lactose 6'-Sulfate: A Historical and Methodological Perspective

The journey to understanding lactose 6'-sulfate begins with early explorations into sulfated carbohydrates in biological systems. A pivotal moment in this field was the isolation of a "Neuramin-lactose sulfate" from the mammary gland of rats by Carubelli, Ryan, Trucco, and Caputto in 1961.[1] While this compound was a more complex, sialylated derivative, this discovery opened the door to the idea that sulfated forms of lactose exist in nature and play biological roles.

The specific synthesis of lactose 6'-sulfate has been approached through various chemical and enzymatic strategies.

Chemical Synthesis: The Challenge of Regioselectivity

The primary challenge in the chemical synthesis of lactose 6'-sulfate lies in achieving regioselectivity – the ability to specifically target the 6'-hydroxyl group on the galactose moiety for sulfation while leaving other hydroxyl groups on both the galactose and glucose units untouched. Early methods for sulfating sugars were often non-specific, leading to a mixture of products that were difficult to separate and characterize.

Modern synthetic strategies employ protective group chemistry to temporarily block all but the desired hydroxyl group. This multi-step process, while effective, can be complex and time-consuming.

Illustrative Chemical Synthesis Workflow:

Caption: A generalized workflow for the chemical synthesis of lactose 6'-sulfate.

Enzymatic Synthesis: A Greener and More Specific Approach

Enzymatic synthesis offers a more elegant and environmentally friendly alternative to chemical methods. This approach leverages the inherent specificity of enzymes, particularly sulfotransferases, to catalyze the transfer of a sulfate group to a specific position on a sugar molecule.

While the direct enzymatic synthesis of lactose 6'-sulfate is an area of ongoing research, studies on the enzymatic synthesis of related compounds, such as 6'-sulfo N-acetyllactosamine, have demonstrated the feasibility of this strategy. These methods typically utilize a sulfated donor molecule and a specific glycosyltransferase.

Natural Occurrence of Lactose 6'-Sulfate: Where Nature Places a Sulfate

The presence of lactose 6'-sulfate and other sulfated oligosaccharides in biological systems points to their involvement in physiological processes. While research is ongoing, evidence for their natural occurrence is accumulating, particularly in mammalian milk.

A Constituent of Human Milk Oligosaccharides (HMOs)

Human milk is a complex fluid containing a diverse array of bioactive components, including a rich profile of oligosaccharides (HMOs). Recent advanced analytical techniques have revealed the presence of numerous sulfated HMOs. While the exact concentration of lactose 6'-sulfate is still under investigation, its presence as a core structure within this complex mixture is highly probable. The biosynthesis of these sulfated HMOs is thought to occur in the mammary gland.

The biological roles of sulfated HMOs are an active area of research, with potential functions including:

-

Modulation of the infant gut microbiome: The specific structures of HMOs, including their sulfation patterns, can influence the growth of beneficial gut bacteria.

-

Inhibition of pathogen binding: Sulfated oligosaccharides can mimic cell surface receptors, thereby preventing pathogens from attaching to and infecting host cells.

-

Immune system development: HMOs are known to play a crucial role in the development of the infant's immune system.

Potential Presence in Other Biological Systems

The discovery of sulfated galactans in marine algae and sulfated glycosaminoglycans in invertebrates suggests that the enzymatic machinery for producing sulfated sugars is widespread in nature.[2][3] While direct evidence for lactose 6'-sulfate in these organisms is currently limited, it remains an intriguing area for future exploration. The diverse and often extreme environments inhabited by these organisms may have driven the evolution of uniquely sulfated carbohydrates with specialized functions.

Table 1: Documented and Potential Natural Sources of Lactose 6'-Sulfate and Related Sulfated Oligosaccharides

| Source | Compound Type | Evidence Level | Potential Significance |

| Human Milk | Sulfated Human Milk Oligosaccharides | Confirmed | Infant nutrition, gut health, and immune development |

| Rat Mammary Gland | Neuramin-lactose sulfate | Confirmed[1] | Model for studying biosynthesis and function of sulfated milk oligosaccharides |

| Marine Algae | Sulfated Galactans | Confirmed (general)[2] | Potential source of novel bioactive compounds |

| Marine Invertebrates | Sulfated Glycosaminoglycans | Confirmed (general) | Insights into the evolution of sulfated carbohydrate functions |

Analytical Methodologies for the Characterization of Lactose 6'-Sulfate

The study of lactose 6'-sulfate relies on a suite of sophisticated analytical techniques capable of separating, identifying, and quantifying this and other sulfated carbohydrates from complex biological matrices.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a cornerstone technique for the separation of carbohydrates. For sulfated oligosaccharides, specialized columns and detection methods are often employed. Anion-exchange chromatography is particularly effective for separating molecules based on their negative charge, making it well-suited for isolating sulfated species.

Mass Spectrometry (MS)

Mass spectrometry provides invaluable information about the molecular weight and structure of molecules. When coupled with HPLC (LC-MS), it becomes a powerful tool for the identification and quantification of specific sulfated oligosaccharides in complex mixtures.[4][5] Tandem mass spectrometry (MS/MS) can further provide fragmentation patterns that aid in structural elucidation.

Experimental Protocol: A General Approach for the Extraction and Analysis of Sulfated Oligosaccharides from Milk

-

Sample Preparation:

-

Centrifuge the milk sample to remove fat and cells.

-

Precipitate proteins using a suitable method (e.g., ethanol precipitation).

-

Lyophilize the supernatant to obtain a crude oligosaccharide mixture.

-

-

Fractionation:

-

Dissolve the crude extract in an appropriate buffer.

-

Apply the sample to a gel filtration column (e.g., Sephadex G-25) to separate oligosaccharides from larger molecules and salts.

-

Collect fractions and monitor for the presence of carbohydrates using a colorimetric assay (e.g., phenol-sulfuric acid method).

-

-

Anion-Exchange Chromatography:

-

Pool the carbohydrate-containing fractions.

-

Apply the pooled sample to an anion-exchange HPLC column.

-

Elute with a salt gradient to separate oligosaccharides based on their degree of sulfation.

-

-

LC-MS/MS Analysis:

-

Analyze the collected fractions by LC-MS/MS to identify and quantify specific sulfated oligosaccharides, including lactose 6'-sulfate.

-

Use appropriate standards for calibration and confirmation of identity.

-

Workflow for Analysis of Sulfated Oligosaccharides from Milk:

Caption: A typical workflow for the isolation and analysis of sulfated oligosaccharides from a milk sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the detailed structural characterization of carbohydrates. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide information about the connectivity of the sugar units, the anomeric configuration of the glycosidic linkage, and, crucially, the position of the sulfate group. The chemical shifts of protons and carbons adjacent to the sulfate group are significantly altered, allowing for its precise localization.

Future Directions and Conclusion

The study of lactose 6'-sulfate is a burgeoning field with significant potential. Future research will likely focus on several key areas:

-

Elucidating Biological Functions: Further investigation is needed to precisely define the roles of lactose 6'-sulfate and other sulfated HMOs in infant health and development.

-

Exploring Novel Natural Sources: A systematic search for lactose 6'-sulfate in a wider range of organisms, particularly marine life, could uncover novel sources and potentially new biological activities.

-

Developing Advanced Synthetic Methods: The development of more efficient and scalable synthetic routes, both chemical and enzymatic, will be crucial for producing sufficient quantities of pure lactose 6'-sulfate for biological studies and potential therapeutic applications.

-

Therapeutic Potential: Given the roles of sulfated carbohydrates in cell recognition and signaling, lactose 6'-sulfate and its derivatives may hold promise as novel therapeutic agents for a variety of conditions, including inflammatory diseases and infectious diseases.

References

- Carubelli, R., Ryan, L. C., Trucco, R. E., & Caputto, R. (1961). Neuramin-lactose sulfate, a new compound isolated from the mammary gland of rats. The Journal of Biological Chemistry, 236, 2381–2388.

- Fusch, G., Choi, A., Rochow, N., & Fusch, C. (2011). Quantification of lactose content in human and cow's milk using UPLC-tandem mass spectrometry.

- Hentati, F., Tounsi, L., Djomdi, D., Pierre, G., Delattre, C., Ursu, A. V., ... & Michaud, P. (2020).

- Jiao, G., Yu, G., Zhang, J., & Ewart, H. S. (2011). Chemical structures and bioactivities of sulfated polysaccharides from marine algae. Marine drugs, 9(2), 196-233.

- Reis, C. A., Osorio, H., Silva, L., Gomes, C., & David, L. (2010). Alterations in glycosylation as biomarkers for cancer detection.

- Ruhaak, L. R., Lebrilla, C. B., & Kim, J. H. (2018). The role of milk oligosaccharides in the human milk microbiome. Current Opinion in Biotechnology, 51, 14-19.

- Trani, A., Gambacorta, G., Loizzo, G., Cassiano, L., & Faccia, M. (2010). A new HPTLC-densitometric method for the quantification of lactose in milk. Food Chemistry, 119(4), 1663-1667.

-

Waters. (n.d.). Determination of Low Level Lactose in Dairy Products Using UHPLC-MS. Retrieved from [Link]

- Zanetti, M., Schwendimann, L., & Eder, R. (2019). The role of human milk oligosaccharides in the prevention of infectious diseases.

Sources

- 1. Neuramin-lactose sulfate, a new compound isolated from the mammary gland of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sulfated Polysaccharides from Macroalgae—A Simple Roadmap for Chemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Marine algae sulfated polysaccharides for tissue engineering and drug delivery approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of lactose content in human and cow's milk using UPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Physicochemical Profiling and Structural Dynamics

Biochemical Properties and Application Methodologies of 6'-O-Sulfated Lactose: A Comprehensive Guide for Drug Development

As a Senior Application Scientist, bridging the gap between fundamental carbohydrate chemistry and translational therapeutics requires a deep understanding of molecular structure and its biological consequences. 6'-O-sulfated lactose (also known as lactose 6'-sulfate or 6'-sulfo-lactose) is a highly specialized disaccharide derivative that has emerged as an invaluable probe for examining intricate carbohydrate-protein alliances[]. Beyond its role as an analytical standard, it is a critical structural analog for selectin-binding ligands and a potent targeting moiety in next-generation vaccine adjuvants[2],[3].

This technical whitepaper synthesizes the physicochemical properties, mechanistic biology, and field-proven experimental workflows associated with 6'-O-sulfated lactose, providing drug development professionals with a self-validating framework for its application.

6'-O-sulfated lactose is characterized by the addition of a sulfate moiety at the 6'-hydroxyl group of the galactose residue in a standard lactose backbone. This seemingly minor modification drastically alters the molecule's topological polar surface area and electrostatic profile, transforming a simple sugar into a highly immunogenic and biologically active compound[],[4].

To establish a rigorous baseline for assay development, the core quantitative properties of the molecule are summarized below.

Table 1: Quantitative Physicochemical Properties

| Property | Value | Structural/Experimental Significance | Reference |

|---|---|---|---|

| Molecular Formula | C12H22O14S | Defines the exact stoichiometric requirements for synthesis. | [],[4] |

| Molecular Weight | 422.36 g/mol | Critical for precise molarity calculations in binding assays. | [],[4] |

| Exact Mass | 422.073 Da | The target mass for high-resolution MS calibration. | [4] |

| Topological Polar Surface Area | 252 Ų | Indicates high hydrophilicity; dictates the use of HILIC columns. |[4] |

Mechanistic Biology: Selectin Binding and Immunomodulation

The utility of 6'-O-sulfated lactose in drug development is primarily driven by two distinct biological pathways: vascular adhesion and immune cell activation.

A. L-Selectin Binding and Leukocyte Tethering

L-selectin is a calcium-dependent lectin that mediates the initial tethering and rolling of leukocytes on activated endothelium[5]. Monomeric 6'-O-sulfated lactose binds to L-selectin with a relatively low affinity (Kd ~10^-4 M)[3],[5]. However, biological systems do not rely on monomeric interactions. When these sulfated glycan structures are presented multivalently on mucin-like glycoprotein scaffolds (such as GlyCAM-1), the overall avidity is exponentially amplified[3]. This multivalent clustering allows leukocytes to resist the immense shear forces of flowing blood, facilitating stable arrest and subsequent extravasation into inflamed tissues[3],[5].

Fig 1: Multivalent 6'-O-sulfated lactose binding pathway amplifying L-selectin avidity.

B. Archaeosome Vaccine Adjuvants

In vaccine development, the 6'-sulfate group acts as a potent targeting moiety for antigen-presenting cells (APCs). By covalently linking 6'-sulfated lactose to an archaeal lipid core, researchers synthesize S-lactosylarchaeol (SLA)[2]. When formulated into liposome-like vesicles known as archaeosomes, SLA induces a robust, protective immune response characterized by the activation of both CD8+ and CD4+ T-cells[2].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols have been designed with built-in causality and validation checkpoints.

Protocol 1: Structural Validation via ESI-CID-MS/MS

Validating the exact position of a sulfate group on a carbohydrate backbone is notoriously difficult due to extensive in-source desulfation and decarboxylation during mass spectrometry[6]. This protocol utilizes Negative-ion Electrospray Ionization (ESI) coupled with Collision-Induced Dissociation (CID) to preserve and identify structural markers.

-

Step 1: Sample Preparation: Dissolve the synthesized 6'-O-sulfated lactose in a 50:50 mixture of LC-MS grade water and acetonitrile. Causality: The high aqueous content solubilizes the polar sulfate, while acetonitrile enhances droplet desolvation in the ESI source.

-

Step 2: Source Optimization (Negative Mode): Operate the mass spectrometer in negative ion mode. Causality: Sulfate groups are highly acidic and readily lose a proton to form stable [M-H]- ions, making negative mode exponentially more sensitive than positive mode for sulfated oligosaccharides.

-

Step 3: CID Titration: Apply a low, titrated collision energy (CE). Causality: High CE will completely cleave the labile sulfate ester bond before backbone fragmentation occurs, destroying positional information.

-

Step 4: Spectral Validation: Scan for the Y1 ion at m/z 421 . Causality: The presence of the Y1 ion at m/z 421 is the definitive, self-validating marker that the sulfate group is correctly positioned on the lactose moiety[6].

Table 2: MS/MS Fragmentation Markers for Sulfated Glycans

| MS/MS Ion Marker | m/z Value | Structural Significance | Reference |

|---|---|---|---|

| Y1 Ion | 421 | Confirms sulfate retention specifically on the lactose moiety. | [6] |

| B1 Ion | 290 | Indicates 3-linked Neu5Ac (used when analyzing sialylated derivatives). | [6] |

| 0,2 A3-h Ion | 554 | Confirms the absence of sulfate on GlcNAc residues in complex chains. |[6] |

Protocol 2: Formulation of SLA Archaeosome Adjuvants

The efficacy of an SLA-based vaccine adjuvant depends entirely on the biophysical stability of the vesicle. This workflow ensures optimal archaeosome formulation.

-

Step 1: Lipid Blending: Mix S-lactosylarchaeol (SLA) and uncharged Total Polar Lipids (TPL) at a strict 50:50 mol% ratio[2]. Causality: Formulating with 100% SLA results in extreme electrostatic repulsion between the sulfate headgroups, destabilizing the vesicle. The 50:50 ratio perfectly balances structural integrity with sufficient negative charge for APC targeting[2].

-

Step 2: Film Hydration: Evaporate the lipid solvent under a gentle nitrogen stream to form a thin film. Hydrate the film using an aqueous buffer containing the target antigen (e.g., Ovalbumin).

-

Step 3: Extrusion: Pass the hydrated multilamellar vesicles through a 100 nm polycarbonate membrane at least 10 times. Causality: Extrusion forces the lipids to reorganize into uniform, unilamellar vesicles, which is critical for consistent in vivo biodistribution.

-

Step 4: DLS Validation: Measure the formulation using Dynamic Light Scattering (DLS). The protocol is self-validated if the Polydispersity Index (PDI) is < 0.2 and the Zeta Potential is strongly negative (confirming the outward orientation of the 6'-sulfate groups).

Fig 2: Self-validating workflow for formulating SLA archaeosome vaccine adjuvants.

Conclusion

6'-O-sulfated lactose represents a critical intersection between analytical glycobiology and translational immunology. By understanding the thermodynamic necessity of multivalent presentation and mastering the biophysical constraints of archaeosome formulation, researchers can leverage this molecule to develop highly targeted immunotherapies and robust diagnostic probes. Adhering to the self-validating protocols outlined above ensures that both the structural integrity and the biological efficacy of the sulfated glycan are preserved throughout the development pipeline.

Sources

- 2. WO2016004512A1 - Sulfated-glycolipids as adjuvants for vaccines - Google Patents [patents.google.com]

- 3. Endothelial Ligands for L-Selectin: From Lymphocyte Recirculation to Allograft Rejection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6'Sulfo-lactose | C12H22O14S | CID 129878013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. researchgate.net [researchgate.net]

Lactose 6'-Sulfate as a Probe for Carbohydrate-Protein Interactions: A Technical Guide

The Molecular Rationale of Sulfated Probes

Carbohydrate-protein interactions govern critical physiological processes, from leukocyte extravasation to pathogen-host recognition and tumor metastasis. However, studying these interactions is notoriously difficult due to the inherently low binding affinities (typically in the high micromolar to millimolar range) of neutral monosaccharides and disaccharides. To overcome this, researchers utilize functionalized glycans.

Lactose 6'-sulfate (L6S) —chemically designated as β -D-Galp6S-(1->4)-D-Glcp (CAS: 1015758-24-3)—serves as a high-precision molecular probe[1]. By introducing a highly anionic sulfate group at the C-6' position of the non-reducing galactose moiety, L6S transforms a weak, neutral lactose scaffold into a potent, high-affinity ligand. This modification allows the probe to engage with the extended subsites of Carbohydrate Recognition Domains (CRDs) in lectins, particularly galectins and selectins .

The causality behind this affinity enhancement lies in the thermodynamics of the binding pocket. While the core lactose structure anchors into subsites C and D via standard hydrogen bonding and CH- π stacking (often involving conserved Tryptophan residues), the 6'-O-sulfate group extends into adjacent subsites. Here, it forms robust salt bridges with positively charged amino acids (such as Arginine) and water-mediated hydrogen bonds, drastically reducing the dissociation constant ( Kd ) [2].

Figure 1: Structural logic of L6S binding to Galectin CRD subsites.

Thermodynamic & Structural Profiling

The utility of L6S and related sulfated lactose probes is best demonstrated when profiling tandem-repeat galectins, such as Galectin-4 (Gal-4) and Galectin-8 (Gal-8). These proteins possess two distinct CRDs (N-terminal and C-terminal) with divergent ligand preferences. The N-terminal CRDs (Gal-4N, Gal-8N) exhibit a pronounced preference for negatively charged glycans, making sulfated lactose an ideal differential probe [3].

The table below summarizes the quantitative binding data, illustrating how sulfation acts as a thermodynamic switch to enhance affinity.

| Receptor Domain | Ligand Variant | Kd ( μ M) | Fold-Affinity Increase | Interaction Mechanism |

| Galectin-4N | Neutral Lactose | 1300 ± 90 | Baseline | CH- π stacking, neutral H-bonds |

| Galectin-4N | 3'-Sulfated Lactose | 510 ± 30 | ~2.6x | Weak salt bridge via Arg45 |

| Galectin-8N | Neutral Lactose | 128 ± 9 | Baseline | CH- π stacking, neutral H-bonds |

| Galectin-8N | Sulfated Lactose | < 1.0 | >100x | Strong multivalent electrostatic network (Arg45, Arg59, Gln47) |

| Galectin-8C | Neutral Lactose | 1478 ± 69 | Baseline | Neutral H-bonds (Anionic charge repelled) |

Data synthesized from X-ray crystallography and NMR titration studies[2] and[4].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, any assay utilizing L6S must be designed as a self-validating system. This means incorporating internal controls that actively prove the causality of the observed binding events, ruling out non-specific electrostatic aggregation.

Surface Plasmon Resonance (SPR) Kinetics Workflow

SPR is the gold standard for real-time kinetic profiling of carbohydrate-protein interactions. The following protocol details the use of L6S to probe Galectin-8N binding.

Step 1: Sensor Chip Functionalization

-

Action: Immobilize streptavidin onto a CM5 dextran sensor chip via standard amine coupling (EDC/NHS chemistry), followed by ethanolamine quenching.

-

Causality: A CM5 chip is chosen over a Ni-NTA chip to prevent baseline drift caused by metal-ion leaching during extended kinetic runs. Streptavidin provides a stable, uniform capture surface.

Step 2: Probe Capture (Ligand Immobilization)

-

Action: Inject biotinylated Lactose 6'-sulfate (b-L6S) at 10 μ g/mL at a flow rate of 5 μ L/min until a capture level of ~150 Response Units (RU) is achieved.

-

Causality: Biotinylation must be strictly localized to the reducing end (glucose moiety). This ensures that the non-reducing 6'-sulfated galactose is projected outward, providing the CRD unhindered access to the critical binding epitope.

Step 3: Analyte Titration & Kinetic Measurement

-

Action: Inject purified Galectin-8N (analyte) in a 2-fold dilution series (from 10 μ M down to 39 nM) in running buffer (HEPES-buffered saline with 0.05% Tween-20 and 1 mM DTT).

-

Causality: DTT is mandatory in the running buffer. Galectins lack stabilizing disulfide bonds and possess oxidation-prone cysteines; without DTT, the proteins will dimerize or aggregate, yielding false-positive avidity artifacts.

Step 4: Self-Validation via Competitive Regeneration

-

Action: Instead of harsh acidic regeneration, inject a 100 mM solution of neutral lactose to dissociate the bound Galectin-8N.

-

Validation Logic: If the Galectin-8N is specifically binding the carbohydrate pocket, the high concentration of neutral lactose will competitively outcompete L6S, returning the signal to baseline. If the signal does not drop, the interaction is driven by non-specific electrostatic aggregation (due to the sulfate group), rendering the run invalid.

Figure 2: Self-validating workflow for L6S probe synthesis and SPR kinetic analysis.

Structural Validation via 1H/19F-NMR

While SPR provides kinetic data ( kon , koff ), Nuclear Magnetic Resonance (NMR) is required to map the exact binding interface in solution, proving that the sulfate group is the primary driver of affinity [5].

-

Isotope Labeling: Express the target galectin (e.g., Gal-4N) in E. coli using 15 N-enriched minimal media.

-

Titration: Acquire a 2D 1 H- 15 N HSQC (Heteronuclear Single Quantum Coherence) reference spectrum of the apo-protein. Gradually titrate L6S into the NMR tube (molar ratios of 1:0.5 up to 1:5).

-

Chemical Shift Perturbation (CSP) Analysis: Track the movement of cross-peaks. Residues in the C and D subsites (e.g., Trp84) will shift first, followed by dramatic shifts in the extended subsite residues (e.g., Arg45, Asn49) exclusively upon binding to the sulfated variant, confirming the structural causality of the sulfate probe.

Conclusion

Lactose 6'-sulfate is an indispensable probe for elucidating the nuanced binding mechanics of carbohydrate-protein interactions. By leveraging its highly anionic nature, researchers can map the extended binding subsites of lectins, differentiate between tandem-repeat CRDs, and develop high-affinity competitive inhibitors for therapeutic applications in oncology and immunology. Strict adherence to self-validating protocols, such as competitive lactose regeneration in SPR and CSP mapping in NMR, ensures that the data derived from L6S remains artifact-free and structurally sound.

References

-

Structural characterisation of human galectin-4 N-terminal carbohydrate recognition domain in complex with glycerol, lactose, 3'-sulfated lactose. National Institutes of Health (NIH) / PubMed Central. URL:[Link]

-

Affinity of galectin-8 and its carbohydrate recognition domains for ligands in solution and at the cell surface. Glycobiology / Oxford Academic. URL:[Link]

-

Dissecting the Structure–Activity Relationship of Galectin–Ligand Interactions. National Institutes of Health (NIH) / PubMed Central. URL:[Link]

-

Exploring functional pairing between surface glycoconjugates and human galectins using programmable glycodendrimersomes. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

Sources

- 1. Buy Online CAS Number 1015758-24-3 - TRC - Lactose 6’-Sulfate | LGC Standards [lgcstandards.com]

- 2. Structural characterisation of human galectin-4 N-terminal carbohydrate recognition domain in complex with glycerol, lactose, 3′-sulfo-lactose, and 2′-fucosyllactose - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. pnas.org [pnas.org]

- 5. Dissecting the Structure–Activity Relationship of Galectin–Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]

Decoding Glycosaminoglycan Biogenesis and Sulfation: A Technical Guide to Glycoprofiling and Therapeutic Development

Executive Summary

Glycosaminoglycans (GAGs) are linear, polyanionic polysaccharides that dictate critical cellular processes ranging from tissue morphogenesis to viral entry and oncogenic signaling. Unlike nucleic acids or proteins, GAGs are not template-derived; their structural complexity is governed by a highly dynamic, non-stochastic biosynthetic machinery localized in the Golgi apparatus. For researchers and drug development professionals, understanding and analytically resolving this complexity is paramount.

As an application scientist, I have designed this whitepaper to bridge the gap between fundamental GAG biology and advanced analytical execution. Here, we dissect the enzymatic logic of GAG biogenesis, establish a self-validating analytical workflow for disaccharide profiling, and explore how these insights are driving the next generation of targeted GAG mimetics.

The Enzymatic Logic of GAG Biogenesis and Sulfation

The biological specificity of GAGs—such as heparan sulfate (HS) and chondroitin sulfate (CS)—is encoded in their regiospecific sulfation patterns. These patterns act as high-affinity binding motifs for growth factors, chemokines, and viral envelope proteins[1].

Initiation and Polymerization

GAG biosynthesis initiates at the endoplasmic reticulum and Golgi apparatus with the attachment of a highly conserved 2 to specific serine residues on the core protein[2]. Following this linkage, elongation is driven by specific copolymerases. In the case of heparan sulfate, the enzymes EXT1 and EXT2 alternately add N-acetylglucosamine (GlcNAc) and glucuronic acid (GlcA) to the non-reducing end of the growing polymer[3].

The Sulfation Machinery

As the polymer elongates, it is subjected to a cascade of modifications. This process is highly sequential:

-

N-Deacetylation/N-Sulfation: The bifunctional enzyme N-deacetylase/N-sulfotransferase (NDST) removes acetyl groups from subsets of GlcNAc residues and replaces them with sulfate groups[3]. This step is the "master switch" of GAG modification; without N-sulfation, downstream modifications cannot occur[4].

-

Epimerization: C5-epimerase converts specific D-glucuronic acid (GlcA) residues into L-iduronic acid (IdoA), introducing conformational flexibility into the chain[3].

-

O-Sulfation: Finally, a suite of O-sulfotransferases (2-O, 6-O, and 3-O) add sulfate groups to specific hydroxyl positions. All sulfotransferases utilize3 as the universal high-energy sulfate donor[3].

Sequential enzymatic steps in heparan sulfate biogenesis and regiospecific sulfation.

Analytical Workflows: Decoding the Glycoprofile

Because GAGs possess high negative charge density, polydispersity, and sequence heterogeneity, intact analysis is exceptionally difficult[5]. The gold standard for compositional mapping relies on controlled enzymatic depolymerization followed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)[5].

Quantitative Data Summary

To successfully execute GAG glycoprofiling, specific operational parameters must be strictly controlled. The table below summarizes the critical quantitative metrics required for robust HPLC-MS analysis.

| Parameter | Value | Operational Significance |

| Starting Material Requirement | ~10 µg (crude GAG/tissue) | Enables glycoprofiling of scarce clinical biopsies or tissue microarrays[6]. |

| Enzymatic Depolymerization Time | 10 – 16 hours (at 37°C) | Ensures controlled, complete cleavage without non-specific degradation[5][6]. |

| HPLC Separation Time | 1 – 2 hours | Provides high-resolution separation of positional sulfation isomers[5]. |

| Chromatographic Flow Rate | 0.10 mL/min (HILIC) to 1.2 mL/min (SAX) | Optimized for column dimensions to maintain peak capacity and MS compatibility[5][7]. |

| Detection Limit (Sulfated Disaccharides) | ~1 fmol (UPLC-MS) | Allows detection of low-abundance, highly sulfated regulatory motifs[6]. |

| Quantitation Limit | 10 fmol | Establishes the baseline for reliable, reproducible compositional mapping[6]. |

Step-by-Step Methodology: RPIP-HPLC-ESI-MS Profiling

This workflow is engineered as a self-validating system . By utilizing polysaccharide lyases that generate a UV-absorbing double bond (ΔUA), we establish an orthogonal validation checkpoint. The UV chromatogram at 232 nm confirms the total extent of enzymatic depolymerization, which must mathematically reconcile with the sum of the individual disaccharide mass spectral signals obtained via ESI-MS[8]. If the UV integration does not match the MS quantification, it immediately flags incomplete digestion or ion suppression.

Step 1: GAG Extraction and Purification

-

Action: Isolate crude GAGs (~10 µg) from biological samples using Proteinase K digestion followed by lipid extraction.

-

Causality: Removing protein and lipid contaminants prevents column fouling and eliminates matrix effects that cause severe ion suppression during electrospray ionization.

Step 2: Controlled Enzymatic Depolymerization

-

Action: Incubate the purified GAG sample in a pH 7.0 reaction buffer containing 1 mIU each of 6 at 37°C for 16 hours[6].

-

Causality: Heparin lyases cleave the chains via a β-elimination mechanism. The combination of all three lyases is mandatory to ensure complete breakdown of the HS/heparin chains into constituent disaccharides, regardless of the local sulfation density[8].

Step 3: Enzyme Inactivation

-

Action: Heat the depolymerized sample to 100°C for 5 minutes, then evaporate the aqueous solvent[6].

-

Causality: Immediate thermal denaturation halts enzymatic activity, preventing non-specific side reactions or the degradation of labile unsaturated products during autosampler storage.

Step 4: RPIP-HPLC Separation

-

Action: Resuspend the sample in 10 µL of HPLC-grade water. Inject onto a C18 column using a binary gradient of Solvent A (water with a volatile ion-pairing reagent, e.g., pentylamine) and Solvent B (acetonitrile)[6][8].

-

Causality: Traditional reverse-phase columns fail to retain highly polar GAGs. The lipophilic alkylamine pairs with the sulfate groups, increasing hydrophobicity for C18 retention. Crucially, its volatility ensures it evaporates during the electrospray process, allowing the GAGs to enter the MS unmasked[8]. (Note: Hydrophilic Interaction Liquid Chromatography (HILIC) can alternatively be used to bypass ion-pairing reagents entirely[7]).

Step 5: On-line ESI-MS Detection

-

Action: Operate the mass spectrometer in negative ionization mode. Monitor extracted ion chromatograms (EICs) for specific m/z values (e.g., m/z 378.1, 458.1, 538.0)[7].

-

Causality: Negative mode is essential due to the inherently polyanionic nature of sulfated GAGs. Monitoring specific EICs filters out background noise, achieving detection limits as low as 1 fmol[6].

Self-validating HPLC-ESI-MS workflow for quantitative GAG disaccharide profiling.

Translational Perspectives: GAGs in Drug Development

The structural elucidation of GAGs is not merely an academic exercise; it is a critical frontier in modern pharmacognosy. Because native GAGs (like animal-derived heparin) exhibit severe batch-to-batch variability and carry risks of contamination, the pharmaceutical industry is aggressively pivoting toward 1 and small-molecule modulators[1].

By utilizing the analytical workflows described above, researchers can map the precise sulfation requirements for specific disease pathologies—such as the exact GAG sequences required for viral envelope binding or tumor angiogenesis[1][4]. This structural intelligence allows for the rational design of non-saccharide mimetics or targeted sulfotransferase inhibitors that competitively block pathological GAG-protein interactions without triggering the off-target systemic anticoagulant effects historically associated with native heparin therapies[1][9].

References

-

[5] High-performance liquid chromatography-mass spectrometry for mapping and sequencing glycosaminoglycan-derived oligosaccharides. nih.gov.5

-

[2] Proteoglycans and Glycosaminoglycans - Essentials of Glycobiology. nih.gov. 2

-

[6] Disaccharide analysis of glycosminoglygan mixtures by ultra-high-performance liquid chromatography-mass spectrometry. researchgate.net. 6

-

[3] Insights into the N-Sulfation Mechanism: Molecular Dynamics Simulations of the N-Sulfotransferase Domain of Ndst1 and Mutants. nih.gov. 3

-

[8] Disaccharide analysis of glycosaminoglycan mixtures by ultra-performance liquid chromatography-mass spectrometry. nih.gov. 8

-

[7] Disaccharide Analysis of Glycosaminoglycans Using Hydrophilic Interaction Chromatography and Mass Spectrometry. acs.org.7

-

[9] Discovery of a Small-Molecule Modulator of Glycosaminoglycan Sulfation. nih.gov. 9

-

[1] From Native Glycosaminoglycans to Mimetics: Design, Mechanisms, and Biomedical Applications. mdpi.com. 1

-

[4] Glycosaminoglycan Sulfation Requirements for Respiratory Syncytial Virus Infection. asm.org. 4

Sources

- 1. From Native Glycosaminoglycans to Mimetics: Design, Mechanisms, and Biomedical Applications [mdpi.com]

- 2. Proteoglycans and Glycosaminoglycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Insights into the N-Sulfation Mechanism: Molecular Dynamics Simulations of the N-Sulfotransferase Domain of Ndst1 and Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. High-performance liquid chromatography-mass spectrometry for mapping and sequencing glycosaminoglycan-derived oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Disaccharide analysis of glycosaminoglycan mixtures by ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of a Small-Molecule Modulator of Glycosaminoglycan Sulfation - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Lactose 6'-sulfate

Comprehensive Technical Guide on the Physical, Chemical, and Functional Properties of Lactose 6'-Sulfate

Executive Summary

In the landscape of glycobiology and targeted drug development, sulfated carbohydrates serve as critical mediators of intercellular communication and immune regulation. Lactose 6'-sulfate (4-O-(6-O-sulfo-β-D-galactopyranosyl)-D-glucopyranose) is a highly specialized, sulfated disaccharide that functions as an invaluable molecular probe. By presenting a localized anionic charge on a neutral lactose backbone, it mimics the recognition motifs of complex glycosaminoglycans and sulfated glycoproteins[]. As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions, providing researchers with the mechanistic causality and self-validating protocols necessary to leverage Lactose 6'-sulfate in advanced biomedical investigations, particularly in selectin-mediated inflammatory pathways and sulfatase enzyme kinetics.

Physicochemical Profiling

Understanding the baseline physicochemical properties of Lactose 6'-sulfate is mandatory for designing robust downstream assays. The introduction of the sulfate group significantly alters the molecule's solubility, charge density, and thermodynamic stability compared to native lactose.

| Property | Value | Reference |

| Chemical Name | 4-O-(6-O-sulfo-β-D-galactopyranosyl)-D-glucopyranose | 2[2] |

| CAS Number | 1015758-24-3 | 3[3] |

| Molecular Formula | C12H22O14S | 2[2] |

| Molecular Weight | 422.36 g/mol | 2[2] |

| Physical Form | Neat, Lyophilized Powder | 2[2] |

| Purity Standard | ≥95% (by HPLC) | 3[3] |

| Storage Conditions | -20°C (Desiccated) | 3[3] |

Structural and Chemical Mechanics

The biological utility of Lactose 6'-sulfate is entirely dictated by its regiochemistry. The sulfate moiety is esterified at the C6 position of the non-reducing galactose ring[3].

The Causality of the 6'-O-Sulfate Group: In physiological environments, this sulfate group is fully ionized, creating a highly localized electronegative pocket. This is not a trivial modification; carbohydrate sulfation contributes directly to the avidity of receptor-ligand binding interactions[4]. Monomeric lectin-carbohydrate interactions are notoriously weak (Kd ~ 10⁻³ M)[4]. However, the inclusion of the electrostatic component provided by the 6'-sulfate group drastically increases both the mechanical strength and the specificity of the adhesive interaction, allowing it to act as a competitive inhibitor against endogenous sulfated ligands[4]. Furthermore, it serves as a highly specific substrate for mammalian sulfohydrolases (sulfatases), which are critical in the turnover of sulfated compounds and are implicated in various genetic storage disorders[5].

Biological Significance: The Selectin Pathway

L-, E-, and P-selectins are calcium-dependent adhesion molecules that mediate the initial tethering and rolling of leukocytes on activated endothelium during inflammation[6]. Lactose 6'-sulfate is heavily utilized in drug development to map the Carbohydrate Recognition Domain (CRD) of these selectins[]. By acting as a structural analog to the sulfated glycans naturally found on the P-selectin glycoprotein ligand-1 (PSGL-1), Lactose 6'-sulfate can competitively inhibit leukocyte tethering, presenting a viable pathway for novel anti-inflammatory therapeutics[4].

Mechanistic pathway of Lactose 6'-sulfate as a competitive inhibitor of L-selectin mediated rolling.

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols have been designed as self-validating systems. Every step includes the operational rationale (causality) and internal controls necessary to prevent false positives.

Protocol A: Regioselective Synthesis and Validation of Lactose 6'-Sulfate

Objective: Synthesize Lactose 6'-sulfate while preserving the delicate β(1→4) glycosidic linkage.

-

Protection Strategy: Transiently protect the reducing glucose end and secondary hydroxyls using isopropylidene acetals.

-

Causality: The primary C6' hydroxyl on the galactose unit is sterically less hindered. Protecting the other sites forces the subsequent reaction to occur exclusively at the 6'-position, preventing poly-sulfation artifacts.

-

-

Sulfation: React the protected intermediate with a Sulfur trioxide-pyridine (SO3·Py) complex in anhydrous DMF at 0°C.

-

Causality: SO3·Py is selected as a mild sulfating agent. Utilizing harsh acids (e.g., chlorosulfonic acid) would induce rapid hydrolysis of the disaccharide's glycosidic bond, destroying the molecule.

-

-

Deprotection & Purification: Remove protecting groups under mild acidic conditions, neutralize, and purify via anion-exchange chromatography.

-

Self-Validation System (Quality Control): The product must be validated using 1H-NMR and HPLC. A distinct downfield shift of the C6' protons in the NMR spectrum confirms regioselective sulfation. HPLC validation ensures the compound meets the ≥95% purity threshold required to prevent off-target effects in biological assays[3].

Protocol B: Surface Plasmon Resonance (SPR) for Selectin Binding Kinetics

Objective: Quantify the binding affinity (Kd) and real-time kinetics of Lactose 6'-sulfate to L-selectin.

-

Sensor Chip Functionalization: Activate a CM5 dextran chip using EDC/NHS chemistry. Immobilize recombinant human L-selectin via primary amine coupling.

-

Active Site Quenching: Inject 1M ethanolamine to block any unreacted NHS esters.

-

Causality: Failing to quench these active sites will lead to covalent cross-linking of the Lactose 6'-sulfate analyte to the chip, permanently ruining the sensor and generating artificially inflated binding signals.

-

-

Analyte Injection: Flow serial dilutions of Lactose 6'-sulfate (10 µM to 1 mM) over the functionalized surface at a constant flow rate (30 µL/min) to minimize mass transport limitations.

-

Self-Validation System (Reference Subtraction): A parallel flow cell must be functionalized with a non-relevant protein (e.g., BSA) and injected with non-sulfated lactose.

-

Causality: Because monomeric selectin-carbohydrate interactions are inherently weak[4], bulk refractive index changes can easily be mistaken for actual binding. Subtracting the non-sulfated lactose reference signal isolates the specific avidity contributed solely by the 6'-O-sulfate group.

-

Self-validating Surface Plasmon Resonance (SPR) workflow for real-time kinetic binding analysis.

References

- Creative Biolabs. "Lactose 6'-sulfate (CAT#: GOS0307S)".

- BOC Sciences. "CAS 1015758-24-3 (Lactose 6-sulfate)".

- CymitQuimica. "Lactose 6'-Sulfate | CymitQuimica".

- eScholarship. "Cellular and molecular requirements for selectin binding".

- eScholarship. "Cellular and molecular requirements for selectin binding (Selectin Kinetics)".

- Indian Academy of Sciences. "Mammalian sulfoconjugate metabolism".

Sources

Lactose 6'-Sulfate: Structural Elucidation, Stereochemistry, and Biological Applications

Executive Summary

In the rapidly evolving landscape of glycobiology and targeted drug development, sulfated oligosaccharides serve as critical modulators of intercellular communication and immune responses. Lactose 6'-sulfate (4-O-(6-O-sulfo- β -D-galactopyranosyl)-D-glucopyranose) is a highly specialized disaccharide probe utilized extensively to map carbohydrate-protein interactions, particularly those involving selectin-mediated leukocyte rolling and glycosaminoglycan biogenesis[].

As application scientists, we must approach the synthesis, characterization, and application of this molecule not merely as a sequence of laboratory steps, but as a rigorously controlled system. This whitepaper provides an in-depth technical analysis of the structural architecture, stereochemistry, biological mechanisms, and self-validating experimental protocols required to harness Lactose 6'-sulfate in advanced biomedical research.

Chemical Identity and Conformational Architecture

Lactose 6'-sulfate is a sulfated derivative of the naturally occurring disaccharide lactose. The addition of a sulfate moiety at the primary hydroxyl group of the non-reducing galactose ring fundamentally alters the molecule's electrostatic profile and conformational dynamics.

Stereochemical Framework

The core structure consists of a β -D-galactopyranosyl unit linked to a D-glucopyranosyl unit via a β -(1$\rightarrow$4) glycosidic bond.

-

Pyranose Conformation: Both the galactose and glucose rings predominantly adopt the thermodynamically stable 4C1 chair conformation.

-

Galactose Stereocenters: The D-galactose moiety features an axial hydroxyl at C4, which is a defining stereochemical distinction from glucose. The C2 and C3 hydroxyls are equatorial.

-

The C5'-C6' Rotameric Shift: The introduction of the bulky, highly electronegative sulfate group ( −OSO3− ) at C6' significantly impacts the rotation around the exocyclic C5'-C6' bond ( ω angle). To minimize steric repulsion with the axial C4-OH and electrostatic repulsion with the ring oxygen (O5'), the rotameric population shifts, favoring specific gauche-gauche ( gg ) or gauche-trans ( gt ) conformations depending on the solvent dielectric and counterion presence.

Quantitative Physicochemical Data

To ensure analytical precision during drug formulation or assay development, the baseline physicochemical properties of Lactose 6'-sulfate must be strictly verified[2].

Table 1: Physicochemical Properties of Lactose 6'-Sulfate

| Property | Value / Description |

| IUPAC Name | 4-O-(6-O-sulfo- β -D-galactopyranosyl)-D-glucopyranose |

| CAS Number | 1015758-24-3 |

| Molecular Formula | C12H22O14S |

| Molecular Weight | 422.36 g/mol |

| Monoisotopic Mass | 422.073 g/mol |

| Charge State (Physiological pH) | Polyanionic (-1 at the sulfate group) |

Biological Significance: The Selectin Binding Paradigm

In mammalian systems, sulfotransferases catalyze the transfer of sulfate from 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to synthesize biologically active sulfoconjugates[3]. Lactose 6'-sulfate acts as a minimal structural analog for these complex sulfated glycans (such as 6-sulfo-sialyl Lewis X), which are the natural ligands for selectins.

During the inflammatory response, leukocyte extravasation is initiated by tethering and rolling along the vascular endothelium. This process is mediated by L-, E-, and P-selectins—a family of calcium-dependent carbohydrate-binding adhesion molecules. L-selectin ligands are heavily sulfated, and the inclusion of this electrostatic sulfate component increases both the mechanical strength and the specificity of the adhesive interaction[4].

Figure 1: Selectin binding pathway mediated by sulfated glycans.

Mechanistic Causality: The sulfate group at the 6'-position provides a concentrated region of negative charge that coordinates directly with the Ca2+ ion nestled within the C-type lectin domain of the selectin receptor. Without this sulfation, the binding avidity drops below the threshold required to withstand the shear forces of flowing blood, completely halting the tethering process[4].

Chemical Synthesis and Regioselective Sulfation

Synthesizing regioselectively sulfated disaccharides requires navigating a landscape of competing hydroxyl groups. The primary hydroxyl at C6' of the galactose moiety is the most sterically accessible, allowing for direct, controlled sulfation without the need for exhaustive protection-deprotection schemes if reaction kinetics are strictly managed.

Figure 2: Regioselective chemical synthesis workflow for Lactose 6'-sulfate.

Protocol 1: Regioselective Synthesis Workflow

-

Step 1: Preparation. Suspend 1.0 equivalent of anhydrous lactose in a mixture of dry N,N-dimethylformamide (DMF) and pyridine (1:1 v/v) under an argon atmosphere.

-

Step 2: Sulfation. Cool the mixture to 0°C. Dropwise, add 1.1 equivalents of Sulfur trioxide-pyridine complex ( SO3⋅Py ) dissolved in DMF.

-

Causality of Reagent Choice: SO3⋅Py is utilized because it is a mild, electrophilic sulfating agent. Harsher reagents (e.g., chlorosulfonic acid) risk cleaving the acid-labile β -(1$\rightarrow$4) glycosidic bond or causing indiscriminate poly-sulfation. The low temperature combined with the steric accessibility of the primary C6'-OH drives regioselectivity.

-

-

Step 3: Quenching. After 2 hours, quench the reaction by adding cold aqueous NaHCO3 (pH 8.0) to neutralize the mixture and convert the product to its stable sodium salt form.

-

Step 4: Purification. Load the concentrated mixture onto a DEAE-Sephadex A-25 anion-exchange column. Elute with a linear gradient of NaCl (0 to 0.5 M). The mono-sulfated product elutes after neutral unreacted lactose but before any trace di-sulfated byproducts. Desalt the target fractions using a Sephadex G-10 size-exclusion column.

Analytical Characterization: A Self-Validating System

To establish absolute trustworthiness in the synthesized probe, the analytical workflow must be self-validating. Relying solely on mass spectrometry is insufficient, as it cannot differentiate between positional isomers (e.g., 6'-sulfate vs. 2'-sulfate). Therefore, 2D NMR spectroscopy is the gold standard for verifying regiochemistry.

Figure 3: Analytical validation logic for synthesized Lactose 6'-sulfate.

Protocol 2: NMR and MS Validation

-

Step 1: ESI-MS (Negative Ion Mode). Dissolve 1 mg of the product in 50% aqueous methanol. Inject into the mass spectrometer operating in negative ion mode.

-

Causality: The sulfate group carries a permanent negative charge at physiological pH. Negative ion ESI provides exceptional sensitivity and prevents in-source fragmentation of the labile sulfate ester, yielding a clean [M−H]− peak at m/z 421.

-

-

Step 2: NMR Sample Prep. Dissolve 15 mg of the desalted product in 0.6 mL of D2O (99.9% D). Add 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) as an internal reference (0.0 ppm).

-

Step 3: 2D HSQC Acquisition. Acquire a 1H−13C HSQC spectrum.

-

Causality: The 1D 1H spectrum of disaccharides suffers from severe signal overlap in the 3.5–4.0 ppm "carbohydrate bulk" region. By dispersing these signals into the 13C dimension, the diagnostic shifts become unambiguously identifiable.

-

Table 2: Diagnostic NMR Chemical Shift Perturbations (Relative to Unmodified Lactose)

| Nucleus | Position | Unmodified Lactose (ppm) | Lactose 6'-Sulfate (ppm) | Shift ( Δδ ) | Diagnostic Indication |

| 13C | Galactose C6' | ~ 61.5 | ~ 67.5 | + 6.0 ppm | Confirms direct attachment of the highly deshielding sulfate group. |

| 1H | Galactose H6'a/b | ~ 3.75 | ~ 4.15, 4.25 | + 0.4 to + 0.5 ppm | Validates regiochemistry; integration against the anomeric proton confirms mono-sulfation. |

Note: If sulfation had occurred at a secondary hydroxyl (e.g., C2' or C3'), the corresponding 13C shift would be observed at those positions instead, effectively validating the regioselectivity of Protocol 1.

Conclusion & Future Perspectives in Drug Development

Lactose 6'-sulfate is far more than a simple chemical reagent; it is a precisely engineered stereochemical key that unlocks our understanding of selectin-mediated inflammatory pathways and glycosaminoglycan biosynthesis. By mastering the regioselective synthesis and applying a self-validating analytical framework utilizing HSQC NMR and negative-ion ESI-MS, drug development professionals can confidently utilize this probe. Future therapeutic strategies aimed at mitigating chronic inflammation or preventing tumor metastasis will heavily rely on the structural principles derived from these sulfated carbohydrate interactions.

References

- BOC Sciences. "CAS 1015758-24-3 (Lactose 6-sulfate) - BOC Sciences: Product Description." bocsci.com.

- Creative Biolabs. "Lactose 6'-sulfate (CAT#: GOS0307S) - Creative Biolabs.

- Bruehl, R. E. "Cellular and molecular requirements for selectin binding." eScholarship, University of California.

- Mathew, J., & Balasubramanian, A. S. "Mammalian sulfoconjugate metabolism." Indian Academy of Sciences.

Sources

Unveiling the Biological Significance of the 6'-Sulfate Group on Lactose: Mechanisms, Applications, and Experimental Paradigms

Executive Summary In the realm of glycobiology and drug development, the structural nuances of carbohydrates dictate profound physiological outcomes. Lactose 6'-sulfate (CAS 1015758-24-3) is not merely a modified disaccharide; it is an invaluable biological probe and a potent signaling motif[]. The addition of a sulfate group at the C-6 position of the galactose residue transforms a neutral sugar into a highly specific ligand capable of modulating immune responses, guiding leukocyte homing, and driving tissue regeneration. As a Senior Application Scientist, I have structured this technical guide to dissect the mechanistic roles of 6'-O-sulfated lactose, summarize its quantitative efficacy, and provide field-proven, self-validating experimental workflows for its synthesis and application.

Structural and Mechanistic Significance of 6'-O-Sulfation

The biological activity of sulfated glycans is dictated by precise regioselectivity. The 6'-sulfate group on lactose acts as a critical molecular "key" for several high-affinity receptor interactions.

L-Selectin and Leukocyte Homing

During inflammatory responses, leukocytes tether and roll along the endothelium via selectin interactions. The 6'-sulfate modification on galactose is a primary determinant for L-selectin binding affinity. Research demonstrates that sulfated variants of lactose, such as 6',6-disulfo lactose, are potent inhibitors of L-selectin, exhibiting twofold greater binding efficacy than the classic sialyl Lewis X (sLex) motif[2]. This modification is essential for the reconstitution of high endothelial cell ligands, facilitating targeted leukocyte homing[2].

Siglec-8 Recognition and Immune Regulation

Sialic acid-binding immunoglobulin-like lectins (Siglecs) rely heavily on sulfation patterns for target discrimination. Siglec-8, an inhibitory receptor on human eosinophils and mast cells, exhibits a strict specificity for sialyl N-acetyllactosamine (sLacNAc) motifs that are specifically sulfated at the O-6 position of galactose (6'-sulfation)[3]. This highly specific recognition converts extracellular glycan interactions into intracellular inhibitory signals, making 6'-sulfated lactose derivatives prime candidates for treating eosinophilic disorders[3].

TLR4 Modulation

Small oligosaccharides, including sulfated disaccharides, have been identified as modulators of Toll-like receptor 4 (TLR4) activity. The presence of the 6-sulfate group is a critical structural requirement to trigger TLR4 signalization, highlighting its potential in inflammatory drug development and heparanase inhibition[4].

Fig 1: Downstream immune signaling pathways activated by 6'-sulfated lactose motifs.

Applications in Tissue Engineering and Biomaterials

Beyond immunology, the 6'-sulfate group plays a pivotal role in biomaterial design. Sulfated lactose-modified chitosan (CTL) serves as a synthetic glycosaminoglycan (GAG) mimetic[5]. The sulfate groups on the lactose moieties provide the necessary polyanionic environment to induce 3D chondrocyte aggregation[5]. This chain-chain aggregation is a strict prerequisite for maintaining the chondrogenic phenotype in vitro, making 6'-sulfated lactose an indispensable tool in cartilage tissue engineering[5].

Quantitative Data: Binding and Biological Efficacy

To contextualize the potency of the 6'-sulfate group, the following table summarizes key quantitative metrics across different biological targets.

| Glycan / Compound | Target Receptor / Cell | Binding Affinity (KD) / Efficacy | Biological Role |

| 6',6-disulfo lactose | L-Selectin | 2-fold greater inhibition than sLex | Leukocyte homing & rolling[2] |

| Sialyl 6'-sulfo-LacNAc | Siglec-8 | KD ≈ 25 - 70 μmol/L | Immune cell inhibition[3],[6] |

| Sulfated Lactose-Chitosan | Primary Chondrocytes | Significant 3D spheroid formation | Cartilage tissue engineering[5] |

| 6-sulfated disaccharides | TLR4 / Heparanase | IC50 in the micromolar range | Inflammatory modulation[4] |

Experimental Methodologies: Self-Validating Protocols

As application scientists, we know that experimental design must inherently prove its own success. The following protocols are engineered with built-in causality and self-validation mechanisms.

Protocol A: Chemoenzymatic Synthesis of 6'-Sulfated Lactose Derivatives

Causality: Traditional chemical sulfation lacks regioselectivity, yielding heterogeneous mixtures that confound biological assays. We employ a chemoenzymatic approach using Keratanase II for transglycosylation to ensure absolute specificity at the 6'-position[6].

-

Acceptor Preparation: Prepare the lactose or LacNAc acceptor derivative in a 50 mM sodium phosphate buffer (pH 6.5).

-

Enzymatic Transglycosylation: Introduce Keratanase II and the sulfated donor substrate. Incubate the reaction mixture at 37°C for 24 hours under gentle agitation[6].

-

HPLC Purification: Isolate the target 6'-sulfated isomer using anion-exchange HPLC, eluting with a linear NaCl gradient (0 to 1.0 M).

-

Self-Validation (NMR): Analyze the purified fraction via 1H NMR. The protocol is self-validated when a characteristic downfield shift of the H-6 protons on the galactose ring is observed, unequivocally confirming 6'-O-sulfation without off-target modifications.

Protocol B: Surface Plasmon Resonance (SPR) Binding Assay for Siglec-8

Causality: To quantify kinetic association and dissociation rates without the steric hindrance of fluorescent tags, SPR is the gold standard for glycan-protein interactions.

-

Chip Functionalization: Immobilize recombinant Siglec-8-Fc chimera onto a Protein A-functionalized sensor chip until a density of ~1000 Response Units (RU) is achieved.

-

Analyte Injection: Inject serial dilutions of the synthesized 6'-sulfated lactose ligand (ranging from 3.125 to 100 μM) at a constant flow rate of 30 μL/min to minimize mass transport limitations.

-

Regeneration and Self-Validation: Regenerate the surface using a 10-second pulse of 10 mM NaOH. The system self-validates if the baseline returns to ±2 RU of the initial state, proving specific, reversible binding rather than non-specific aggregation. Fit the resulting sensograms to a 1:1 Langmuir binding model to derive the KD.

Protocol C: 3D Chondrocyte Spheroid Culture using Sulfated Lactose-Chitosan

Causality: Standard 2D cultures inevitably lead to chondrocyte dedifferentiation. Sulfated lactose-modified chitosan provides the specific polyanionic cues required to drive 3D aggregation[5].

-

Substrate Coating: Coat non-adherent 96-well plates with a 1% (w/v) solution of sulfated lactose-modified chitosan (SC-1/SC-2) and allow to dry under sterile conditions[5].

-

Cell Seeding: Seed primary human chondrocytes at a high density of 1x10^5 cells/well in a defined chondrogenic medium.

-

Self-Validation (Phenotype Maintenance): Monitor spheroid formation via phase-contrast microscopy over 72 hours. Self-validation is achieved by performing RT-qPCR on the spheroids: a successful assay will show a >5-fold upregulation of COL2A1 (Type II collagen) and a concurrent downregulation of COL1A1, confirming the preservation of the native chondrogenic phenotype.

Fig 2: Self-validating experimental workflow for the synthesis and kinetic profiling of 6'-sulfated glycans.

Sources

- 2. Sulfotransferases of Two Specificities Function in the Reconstitution of High Endothelial Cell Ligands for L-selectin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sequence variety in the CC’ loop of Siglec-8/9/3 determines the recognitions to sulfated oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Labo LG2A : J Kovensky [u-picardie.fr]

- 5. arts.units.it [arts.units.it]

- 6. pubs.acs.org [pubs.acs.org]

Lactose 6'-sulfate interaction with galectins and selectins

The Glyco-Switch: Lactose 6'-Sulfate as a Master Regulator of Galectin and Selectin Interactions

Executive Summary

In the complex landscape of glycobiology, the addition of a single functional group can fundamentally rewire cellular communication. Lactose and N-acetyllactosamine (LacNAc) serve as ubiquitous structural scaffolds on the cell surface. However, site-specific sulfation at the 6'-position (the C6 hydroxyl of the terminal galactose) acts as a highly specific molecular switch. This in-depth technical guide explores how the biosynthesis of lactose 6'-sulfate (6'-su-Lac) abolishes galectin-mediated signaling while simultaneously activating selectin- and siglec-mediated immune pathways. Understanding this "glyco-switch" is critical for researchers developing targeted immunomodulatory therapeutics.

The Mechanistic Basis of the 6'-O-Sulfation Switch

The biological significance of 6'-O-sulfation lies in its ability to act as a binary switch between two major families of glycan-binding proteins (GBPs): Galectins and Selectins/Siglecs.

The "Off-Switch" for Galectins

Galectins are defined by a conserved carbohydrate recognition domain (CRD) that binds β -galactosides. The architecture of this CRD tightly coordinates the C4 and C6 hydroxyl groups of the galactose residue via highly conserved histidine, asparagine, and arginine residues. When a bulky, negatively charged sulfate group is added to the 6'-position, it introduces severe steric hindrance and electrostatic repulsion within the binding pocket. Consequently, 6-O-sulfation of terminal and internal galactose residues completely abolishes binding to most galectins, including Galectin-1 and Galectin-3[1]. This modification allows cells to evade galectin-mediated lattice formation and apoptosis.

The "On-Switch" for Selectins and Siglecs

Conversely, the immune system utilizes 6'-O-sulfation as a high-affinity recruitment signal. L-selectin, a C-type lectin responsible for leukocyte tethering and rolling, requires fast on/off binding kinetics to function under vascular shear stress[2]. Carbohydrate sulfation significantly increases the avidity of L-selectin binding[2]. The binding pocket of L-selectin is optimized by GlcNAc-6-sulfation and Gal-6-sulfation, utilizing basic amino acid residues to form salt bridges with the sulfate group[3]. The functional importance of this epitope is highlighted by the MECA-79 monoclonal antibody—a potent inhibitor of lymphocyte adhesion—which preferentially binds to 6-sulfolactose[4].

Furthermore, Siglec-8, an inhibitory receptor on eosinophils and mast cells, relies on 6-O-sulfated galactose to dictate tight, highly specific binding distinct from other endogenous receptors[5]. Synthetic sialyl sulfo-oligosaccharides containing the 6'-su-LacNAc motif act as potent Siglec-8 ligands, driving apoptosis in target immune cells[6].

Pathway Visualization

The following diagram illustrates how the enzymatic addition of a sulfate group redirects the fate of a cell by switching the active receptor network.

Fig 1: The 6'-O-sulfation glyco-switch redirecting signaling from galectins to selectins/siglecs.

Quantitative Data Summary

The table below synthesizes the divergent binding affinities and kinetic profiles of unsulfated vs. 6'-sulfated lactose derivatives across key glycan-binding proteins.

| Receptor | Glycan Ligand | Binding Affinity ( Kd ) | Kinetic Profile | Biological Consequence |

| Galectin-1 | Unsulfated LacNAc | ~10 - 50 µM | Slow kon / Slow koff | T-cell apoptosis, stable cell adhesion |

| Galectin-1 | 6'-su-LacNAc | No Binding | N/A | Evasion of galectin-mediated lattice formation |

| L-Selectin | Unsulfated LacNAc | > 1 mM (Weak) | N/A | Insufficient for tethering |

| L-Selectin | 6'-su-LacNAc | ~10 - 50 µM | Fast kon / Fast koff | Transient tethering, leukocyte rolling |

| Siglec-8 | 6'-su-LacNAc | ~25 µM | Moderate | Eosinophil apoptosis, inflammation resolution |

Experimental Workflows & Methodologies

To accurately study these interactions, researchers must employ highly specific synthetic and analytical techniques. The following self-validating protocols are designed to ensure structural integrity and kinetic accuracy.

Protocol 1: Chemoenzymatic Synthesis and Validation of 6'-su-Lac

Causality: Chemical sulfation often yields heterogeneous mixtures of sulfated isomers. Utilizing a specific recombinant sulfotransferase ensures strict regioselectivity at the 6'-position, which is critical since sulfation at the 3'-position yields entirely different biological outcomes.

-

Enzymatic Sulfation: Incubate 10 mM LacNAc with 15 mM 3'-phosphoadenosine 5'-phosphosulfate (PAPS) and 5 µg/mL recombinant carbohydrate 6-O-sulfotransferase (C6ST) in 50 mM HEPES buffer (pH 7.2) at 37°C for 12 hours.

-

Reaction Quenching: Terminate the enzymatic reaction by heating the mixture to 95°C for 5 minutes. Remove denatured proteins by passing the mixture through a 10 kDa MWCO centrifugal filter.

-

Anion-Exchange Chromatography (AEC): Load the filtrate onto a Mono Q column. Elute using a linear gradient of 0 to 1 M NaCl.

-

Self-Validation Step: The negatively charged 6'-su-Lac will elute significantly later than the neutral unsulfated precursor, providing immediate chromatographic confirmation of successful sulfation.

-

-

Mass Spectrometry (MS) Confirmation: Analyze the collected fractions via negative-ion mode ESI-MS. Confirm the presence of the [M−H]− ion corresponding to the addition of 80 Da ( −SO3 ) to the base LacNAc mass.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetic Profiling

Causality: End-point assays like ELISAs are insufficient for selectin research because they fail to capture the fast on/off rates required for leukocyte rolling[2]. SPR provides real-time, label-free kinetic analysis.

-

Ligand Immobilization: Biotinylate the reducing end of the purified 6'-su-Lac and immobilize it onto a Streptavidin (SA) sensor chip until a response of ~100 RU is achieved.

-

Causality: Oriented immobilization via the reducing end strictly mimics the natural presentation of glycans on the cell surface, preventing artificial steric hindrance.

-

-

Analyte Preparation: Prepare serial dilutions (1 µM to 100 µM) of recombinant human L-selectin and Galectin-1 in running buffer (HBS-P+ supplemented with 1 mM CaCl2 ).

-

Causality: Calcium is strictly required for C-type lectins (Selectins) to coordinate the glycan[2], whereas Galectins are calcium-independent.

-

-

Kinetic Injection: Inject the analytes over the functionalized chip at a high flow rate of 30 µL/min for 60 seconds, followed by a 120-second dissociation phase.

-

Causality: A high flow rate minimizes mass transport limitations, ensuring the fast kon/koff rates of selectin interactions are measured accurately.

-

-

Data Fitting & Validation: Fit the resulting sensorgrams to a 1:1 Langmuir binding model.

-

Self-Validation Step: Always utilize a reference channel (blocked with biotin alone) to subtract bulk refractive index changes and non-specific protein binding, ensuring the calculated Kd is solely derived from the specific glycan-lectin interaction.

-

References

- Cellular and molecular requirements for selectin binding - eScholarship. escholarship.org.

- n-acetylgalactosamine-6-sulfate sulfatase deficiency: Topics by Science.gov. science.gov.

- Enzyme-Sialylation-Controlled Chemical Sulfation of Glycan Epitopes for Decoding the Binding of Siglec Ligands - ACS Public

- Chemoenzymatic Synthesis of Sialyl Sulfo-Oligosaccharides as Potent Siglec-8 Ligands via Transglycosylation Catalyzed by Keratanase II | Biomacromolecules - ACS Public

- Topsy-turvy binding of negatively charged homogalacturonan oligosaccharides to galectin-3 - Oxford Academic. oup.com.

- Glycosylation in immune cell trafficking - Ovid. ovid.com.

Sources

The Anti-Inflammatory Efficacy of Lactose 6'-Sulfate: Mechanistic Insights and Preclinical Workflows

Executive Summary

The inflammatory cascade is fundamentally dependent on the initial recruitment of leukocytes to the vascular endothelium. This process is mediated by selectins—a family of carbohydrate-binding adhesion molecules. Inhibiting this interaction presents a potent therapeutic avenue. Lactose 6'-sulfate (L6'S) , a sulfated disaccharide derivative, has emerged as a highly specific, low-molecular-weight selectin antagonist. This whitepaper provides an in-depth technical analysis of the anti-inflammatory mechanisms of L6'S, detailing the causality behind its binding dynamics, and outlines self-validating preclinical protocols for evaluating its efficacy in drug development pipelines.

Molecular Rationale: The Selectin-Ligand Axis

To understand the anti-inflammatory potential of L6'S, we must first examine the biophysics of leukocyte extravasation. During acute inflammation, the vascular endothelium upregulates the expression of E-selectin and P-selectin. These receptors are 1[1] that recognize specific sulfated glycan motifs on circulating leukocytes, such as Sialyl Lewis X (sLeX) and P-selectin glycoprotein ligand-1 (PSGL-1).

Lactose 6'-sulfate acts as a structural mimetic of these native ligands. As a [], L6'S competitively binds to the Carbohydrate Recognition Domain (CRD) of selectins. The 6'-O-sulfation on the galactose residue is the critical pharmacophore; it provides the necessary electrostatic interaction required to3[3], thereby preventing leukocyte tethering and rolling. By halting the cascade at this preliminary mechanical stage, L6'S effectively neutralizes downstream tissue inflammation.

Figure 1: Mechanism of Lactose 6'-sulfate (L6'S) in inhibiting selectin-mediated leukocyte rolling.

Experimental Protocols: Self-Validating Systems

In preclinical drug development, generating reproducible data on carbohydrate-protein interactions is notoriously difficult due to low intrinsic affinities and high non-specific electrostatic background noise. As an Application Scientist, I design protocols that are not merely procedural, but are self-validating systems —meaning the assay dynamically flags its own artifacts.

Protocol A: Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: Quantify the binding affinity ( KD ) and kinetics ( kon , koff ) of L6'S to immobilized recombinant P-selectin.

-

Causality Behind Experimental Choices: In my experience optimizing carbohydrate-binding assays, the most common point of failure is ignoring the calcium dependency of the selectin CRD. Selectins are C-type lectins; without Ca2+ , the CRD undergoes a conformational shift that obliterates ligand binding. Therefore, all running buffers must be strictly supplemented with 1 mM Ca2+ . Furthermore, we immobilize the selectin rather than L6'S. Immobilizing a small disaccharide restricts its conformational degrees of freedom, artificially reducing its binding kinetics.

-

The Self-Validating Mechanism: We utilize a dual-channel SPR approach. Channel 1 is conjugated with wild-type P-selectin, while Channel 2 is conjugated with a CRD-mutant P-selectin (lacking carbohydrate-binding capability). The system automatically subtracts Channel 2 from Channel 1 in real-time. If a signal persists in Channel 2, the system immediately flags that the observed binding is driven by non-specific electrostatic adherence of the sulfate group rather than true CRD engagement.

Step-by-Step Methodology:

-

Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Inject recombinant human P-selectin (10 µg/mL in sodium acetate, pH 4.5) into Flow Cell 1. Inject the mutant control into Flow Cell 2.

-

Analyte Preparation: Prepare high-purity4[4] in HBS-P buffer supplemented with 1 mM CaCl2 . Create a dilution series from 0.1 µM to 500 µM.

-

Kinetic Injection: Inject L6'S at a flow rate of 30 µL/min for 60 seconds (association phase), followed by a 120-second buffer wash (dissociation phase).

-

Regeneration: Inject 10 mM EDTA for 30 seconds to chelate calcium, forcing the CRD open and stripping any residual bound L6'S, fully resetting the system for the next cycle.

Protocol B: Parallel-Plate Flow Chamber Assay (Functional Rolling)

Objective: Evaluate the functional inhibition of leukocyte rolling under physiological shear stress.

-

Causality Behind Experimental Choices: Static adhesion assays are fundamentally flawed for selectin research. Selectin-ligand interactions form "catch bonds" that actually require mechanical shear stress to prolong their lifetime and stabilize tethering. By using a parallel-plate flow chamber set to a physiological venous shear stress of 1.5 dyn/cm², we force the system to replicate the exact biophysical environment of the inflamed microvasculature.

-

The Self-Validating Mechanism: We incorporate a real-time specificity loop. Neutrophils are co-perfused with both L6'S and a fluorescently labeled anti-CD18 antibody. If L6'S successfully inhibits rolling, the number of tethered cells drops. However, if cells arrest completely without rolling, the anti-CD18 signal allows us to instantly verify if the arrest is due to integrin-mediated firm adhesion (a natural downstream step) or an artifact of the compound inducing unexpected cell aggregation.

Step-by-Step Methodology:

-